Structural Differentiation and Physicochemical Profile vs. Direct-Linked Analog
The critical structural differentiator for CAS 1274016-72-6 is its methylene ether (-O-CH2-) bridge connecting the quinoxaline core to the piperidine ring. The closest commercially relevant analog, 2-Methyl-3-(piperidin-1-yl)quinoxaline (CAS 67570-83-6), features a direct C-N bond between the piperidine nitrogen and the quinoxaline system. This fundamental difference in linker chemistry has a quantifiable impact on the basicity of the piperidine nitrogen and the overall molecular topology. . The calculated LogP difference (ClogP) and Topological Polar Surface Area (TPSA) shifts between these two scaffolds directly influence passive membrane permeability and P-glycoprotein (P-gp) efflux susceptibility in lead optimization programs. [1].
| Evidence Dimension | Piperidine N-substitution & Linker Topology |
|---|---|
| Target Compound Data | 4-yl-methoxy bridge; piperidine NH is unsubstituted. Molecular Weight: 257.33 g/mol. SMILES: Cc1nc2ccccc2nc1OCC1CCNCC1 |
| Comparator Or Baseline | 2-Methyl-3-(piperidin-1-yl)quinoxaline (CAS 67570-83-6): piperidine N directly linked to C-2 of quinoxaline. Molecular Weight: 227.30 g/mol. |
| Quantified Difference | Mass difference: +30.03 amu; TPSA difference: ~+12.4 Ų (est.); H-bond acceptor count: +1. |
| Conditions | Structural comparison based on SMILES notation and cheminformatic property prediction models. |
Why This Matters
The conformational flexibility and hydrogen-bonding capacity introduced by the ether bridge enable distinct binding modes, critical for selectively engaging biological targets and for tuning pharmacokinetic properties.
- [1] Molinspiration Cheminformatics. Calculation of Molecular Properties and Bioactivity Score. Accessed for general TPSA and LogP predictions for quinoxaline derivatives. (Supporting evidence). View Source
